PWZ-029
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Overview
Description
PWZ-029 is a benzodiazepine derivative drug with nootropic effects developed by WiSys. It acts as a subtype-selective, mixed agonist-inverse agonist at the benzodiazepine binding site on the gamma-aminobutyric acid type A receptor. Specifically, it acts as a partial inverse agonist at the alpha 5 subtype and a weak partial agonist at the alpha 3 subtype . This unique pharmacological profile allows this compound to enhance memory at low doses without causing convulsant or anxiogenic effects .
Preparation Methods
The synthesis of PWZ-029 involves several steps, starting with the preparation of the core imidazobenzodiazepine structure. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the reaction of an appropriate benzodiazepine precursor with a suitable imidazole-forming reagent.
Substitution reactions: Introduction of the chloro and methoxymethyl groups at specific positions on the benzodiazepine core.
Final modifications: Methylation and other necessary modifications to achieve the final structure of this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
PWZ-029 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various positions on the benzodiazepine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups, potentially altering the pharmacological properties of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepine analogs.
Scientific Research Applications
PWZ-029 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
PWZ-029 exerts its effects by binding to the benzodiazepine binding site on the gamma-aminobutyric acid type A receptor. It acts as a partial inverse agonist at the alpha 5 subtype and a weak partial agonist at the alpha 3 subtype . This mixed agonist-inverse agonist activity modulates the receptor’s function, enhancing memory at low doses without causing convulsant or anxiogenic effects . The molecular targets and pathways involved in this compound’s mechanism of action include the modulation of gamma-aminobutyric acid neurotransmission and the regulation of synaptic plasticity .
Comparison with Similar Compounds
PWZ-029 is unique among benzodiazepine derivatives due to its selective activity at the alpha 5 and alpha 3 subtypes of the gamma-aminobutyric acid type A receptor. Similar compounds include:
SH-053-R-CH3-2’F: An agonist selective for gamma-aminobutyric acid type A receptors containing the alpha 5 subunit, which can antagonize the effects of this compound at higher doses.
This compound’s unique pharmacological profile, including its selective activity and memory-enhancing effects, distinguishes it from these similar compounds.
Properties
CAS No. |
164025-33-6 |
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Molecular Formula |
C14H14ClN3O2 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
8-chloro-3-(methoxymethyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C14H14ClN3O2/c1-17-6-13-11(7-20-2)16-8-18(13)12-4-3-9(15)5-10(12)14(17)19/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
FXIDXTIMKAEBGY-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)Cl)COC |
Canonical SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)Cl)COC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PWZ-029; PWZ 029; PWZ029. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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